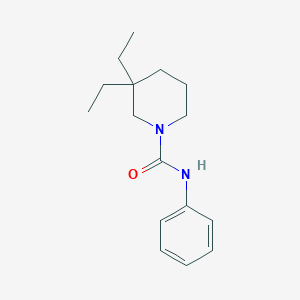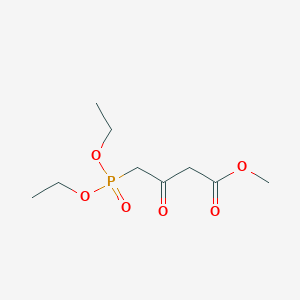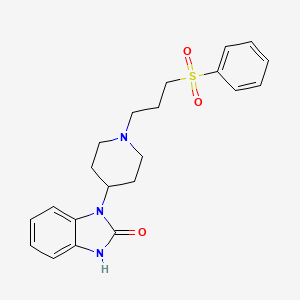
3,3-Diethyl-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-N-phenylpiperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with diethyl and phenyl groups, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-N-phenylpiperidine-1-carboxamide typically involves the functionalization of the piperidine ring. One common method is the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift . This process is initiated by chiral magnesium biphosphate, triggering two successive 1,5-H shifts to form two cycles .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production of piperidine-based compounds.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or diethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3,3-Diethyl-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant and anticancer properties.
Matrine: A piperidine alkaloid with antiviral and anti-inflammatory activities.
Uniqueness
3,3-Diethyl-N-phenylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
105599-62-0 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
3,3-diethyl-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-3-16(4-2)11-8-12-18(13-16)15(19)17-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,17,19) |
Clave InChI |
RWBCNLQFQZGWHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCN(C1)C(=O)NC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)


![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)

![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)
